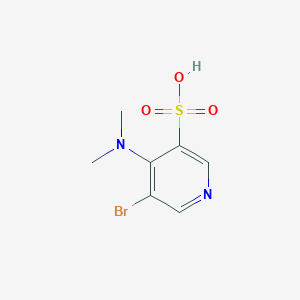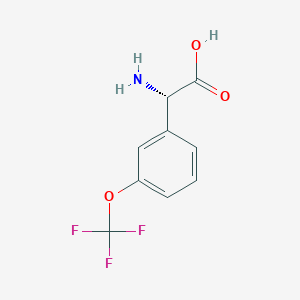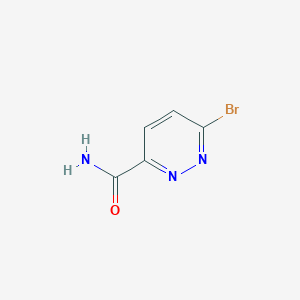
C15H11BrClNO
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by its unique structure, which includes a bromine, chlorine, and nitrogen atom within its molecular framework. It is often used in various chemical and pharmaceutical applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-Bromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride typically involves the condensation of two molecules of ortho-nitrotoluene in the presence of sodium methoxide, followed by reduction with iron powder and hydrochloric acid to yield 2,2’-diamino bibenzyl. This intermediate is then cyclized under heating conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters are common in industrial settings to enhance efficiency and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
10-Bromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride: undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different physical and chemical properties .
Applications De Recherche Scientifique
10-Bromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 10-Bromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride involves its interaction with specific molecular targets and pathways. The compound can interfere with cellular processes by binding to proteins or enzymes, thereby inhibiting their function. This can lead to various biological effects, such as antimicrobial activity or modulation of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 10-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride
- 10-Fluoro-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride
- 10-Iodo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride
Uniqueness
The presence of both bromine and chlorine atoms in 10-Bromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride makes it unique compared to its analogs. This dual halogenation can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C15H11BrClNO |
|---|---|
Poids moléculaire |
336.61 g/mol |
Nom IUPAC |
N-(2-bromo-5-chlorophenyl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C15H11BrClNO/c16-13-8-7-12(17)10-14(13)18-15(19)9-6-11-4-2-1-3-5-11/h1-10H,(H,18,19) |
Clé InChI |
RUIJPFQMMFRZMP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-[(2-azidoacetyl)amino]oxan-2-yl]methyl acetate](/img/structure/B11823033.png)
![(3S,8S,9S,10S,13S,14S,17S)-10,13-dimethyl-17-[(2S)-1-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B11823041.png)
![5-[(3-bromophenyl)methylidene]-3-(2,4-dichlorobenzoyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B11823065.png)

![3-[4-(difluoromethoxy)-5-methoxy-2-nitrophenyl]prop-2-enoic acid](/img/structure/B11823077.png)



![Bis[3-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidin-1-yl] oxalate](/img/structure/B11823088.png)
![(4S,5S)-N-[(4S,5S)-1,3-dimethyl-4,5-diphenylimidazolidin-1-ium-2-yl]-1,3-dimethyl-4,5-diphenylimidazolidin-2-imine;chloride](/img/structure/B11823093.png)


